molecular formula C9H6F4N2O2S B1370704 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine CAS No. 887268-01-1

5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine

Cat. No. B1370704
CAS RN: 887268-01-1
M. Wt: 282.22 g/mol
InChI Key: NLYJYBGNHCPCOZ-UHFFFAOYSA-N
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Description

5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine, also known as 2-Amino-5,6-bis(difluoromethoxy)-1,3-benzothiazole, is a chemical compound with the molecular formula C9H6F4N2O2S . It has a molecular weight of 282.21 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6F4N2O2S/c10-7(11)16-4-1-3-6(18-9(14)15-3)2-5(4)17-8(12)13/h1-2,7-8H,(H2,14,15) . This code represents the molecular structure of the compound.

Scientific Research Applications

Antibacterial Applications

Benzothiazole derivatives have been studied for their antibacterial properties. Compounds similar to 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine have shown activity against bacteria such as Pseudomonas aeruginosa and Escherichia coli, comparable to standard drugs like streptomycin and ampicillin .

Fluorescent Dyeing Substrates

Some 2-substituted benzothiazoles act as fluorescent pigment dyeing substrates. They are used in bacterial detection due to their β-D-galactosidase activities . This suggests potential applications of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine in dyeing processes that require fluorescence.

Biological Scaffolds

The benzothiazole scaffold is versatile in biological applications. It’s possible that 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine could serve as a scaffold in drug development, given the structural importance of benzothiazoles .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P271, and P280 . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

5,6-bis(difluoromethoxy)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4N2O2S/c10-7(11)16-4-1-3-6(18-9(14)15-3)2-5(4)17-8(12)13/h1-2,7-8H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYJYBGNHCPCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1OC(F)F)OC(F)F)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine

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